4-Acetyl-4-aminoisoxazolidin-3-one
Description
4-Acetyl-4-aminoisoxazolidin-3-one is a heterocyclic compound featuring an isoxazolidinone backbone substituted with an acetyl and amino group at the 4-position. This structure confers unique chemical and biological properties, making it a subject of interest in medicinal chemistry and organic synthesis. Isoxazolidinones are five-membered rings containing both oxygen and nitrogen atoms, and their derivatives are known for diverse applications, including antimicrobial, antifungal, and enzyme-inhibitory activities.
Properties
CAS No. |
122216-47-1 |
|---|---|
Molecular Formula |
C5H8N2O3 |
Molecular Weight |
144.13 |
IUPAC Name |
4-acetyl-4-amino-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H8N2O3/c1-3(8)5(6)2-10-7-4(5)9/h2,6H2,1H3,(H,7,9) |
InChI Key |
RJVDZIMTWPZUAP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CONC1=O)N |
Synonyms |
3-Isoxazolidinone, 4-acetyl-4-amino- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
Structural Variations :
- Backbone Heteroatoms :
- This compound contains an isoxazolidinone ring (O and N at positions 1 and 2), while oxazolidinones (e.g., linezolid analogs) have an oxazolidinone backbone (O at position 1, N at position 3).
- 2-Methyl-4-isothiazolin-3-one replaces oxygen with sulfur (isothiazolinone), enhancing electrophilicity and antimicrobial potency. Substituent Effects:
Biological Activity :
- Antimicrobial Activity :
- L-Cycloserine (4-aminoisoxazolidin-3-one) is clinically used against Mycobacterium tuberculosis but has neurotoxic side effects.
- Oxazolidin-4-one derivatives from Al-Tamimi et al. (2022) show moderate antimicrobial activity against S. aureus (MIC 32 µg/mL).
- 2-Methyl-4-isothiazolin-3-one is a potent biocide but associated with skin sensitization in humans.
- Synthetic Utility :
- 4-Aminoisoxazole derivatives (similarity score 0.97 to isoxazolidinones) are intermediates for agrochemicals and pharmaceuticals but lack the saturated ring for conformational flexibility.
Physicochemical Properties :
- Lipophilicity :
- The acetyl group in this compound likely increases logP compared to L-cycloserine, improving blood-brain barrier penetration. Stability:
- Isoxazolidinones are more hydrolytically stable than oxazolidinones due to reduced ring strain.
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